4-(2-Methoxybenzyl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]thiomorpholine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-5-3-2-4-11(12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 |
InChI Key |
ATECPGXLDJEATA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCSCC2 |
Canonical SMILES |
COC1=CC=CC=C1CN2CCSCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methoxybenzyl Thiomorpholine and Its Analogues
Direct N-Alkylation Approaches for Thiomorpholine (B91149) Functionalization
Direct N-alkylation is a primary and straightforward method for synthesizing 4-substituted thiomorpholines. This involves the reaction of the secondary amine of the thiomorpholine ring with an appropriate alkylating agent, such as 2-methoxybenzyl halide.
The N-alkylation of heterocyclic amines like thiomorpholine can be facilitated by various catalysts to improve reaction efficiency and yield. While specific catalytic systems for the direct synthesis of 4-(2-methoxybenzyl)thiomorpholine are not extensively detailed in the reviewed literature, general principles of N-alkylation suggest the use of phase-transfer catalysts or metal catalysts. For instance, nickel-catalyzed cross-coupling reactions have been identified as efficient for carbon-sulfur bond formation, and similar principles can be applied to C-N bond formation in related heterocyclic systems. uwa.edu.au The choice of catalyst often depends on the nature of the substrate and the alkylating agent.
| Catalyst Type | Example | Potential Application |
| Phase-Transfer Catalyst | Aliquat-336 | Accelerates reaction rates in biphasic systems, potentially applicable to the alkylation of thiomorpholine with 2-methoxybenzyl chloride. researchgate.net |
| Palladium Catalyst | Pd(OAc)2/ligand | Used for Buchwald-Hartwig amination, a powerful method for forming C-N bonds. chemrxiv.org |
| Nickel Catalyst | Ni(0)/Xantphos | Effective for thioetherification of aryl chlorides and could be adapted for N-arylation or N-benzylation. uwa.edu.au |
| Acid Catalyst | Hβ zeolite | Used in cyclization reactions and could potentially facilitate alkylation under specific conditions. rsc.org |
In line with the principles of green chemistry, solvent-free synthetic methods have gained significant attention. Microwave irradiation and infrared light activation are two such techniques that can accelerate reaction rates, often leading to higher yields in shorter timeframes and with a cleaner profile. researchgate.netmdpi.comresearchgate.net
A study demonstrated the synthesis of various N-substituted aldimines via microwave-assisted, solvent-free condensation of aromatic aldehydes and non-volatile amines, achieving high yields in minutes. organic-chemistry.org This approach highlights the potential for reacting thiomorpholine with 2-methoxybenzaldehyde (B41997) under microwave conditions to facilitate a reductive amination in a solvent-free manner.
Another relevant example is the synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol using infrared light irradiation under solvent-free conditions. mdpi.comresearchgate.net The reaction between 4-methoxyphenol, thiomorpholine, and formaldehyde (B43269) completed in just 8 minutes with a 76% yield, a significant improvement over traditional heating methods that required 1-100 hours. mdpi.comresearchgate.net This demonstrates the feasibility of using non-conventional energy sources for the efficient alkylation of thiomorpholine.
| Technique | Reactants | Product | Conditions | Yield | Reference |
| Microwave Irradiation | 4-Morpholinoacetophenone, Substituted benzaldehydes | Morpholine-based chalcones | 80 °C, 50 Watts, 1-2 min | High | mdpi.com |
| Infrared Light | 4-Methoxyphenol, Thiomorpholine, Formaldehyde | 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol | 250 Watts, 8 min, solvent-free | 76% | mdpi.comresearchgate.net |
| Microwave Irradiation | Non-volatile amines, Aromatic aldehydes | N-substituted aldimines | 100 °C, 8 min, solvent-free | 75-100% | organic-chemistry.org |
Multicomponent Reaction Strategies for Thiomorpholine-Containing Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. clockss.org MCRs, particularly those based on isocyanides like the Ugi and Passerini reactions, are powerful tools for creating molecular diversity and have been applied to the synthesis of heterocyclic scaffolds. rug.nlbeilstein-journals.orgbeilstein-journals.orgnih.gov
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov This methodology has been used to generate libraries of complex molecules, including those with a thiomorpholine core. beilstein-journals.orgrug.nl For example, a sequence involving an Ugi reaction followed by a cyclization step can yield thiomorpholin-3-one (B1266464) heterocycles. beilstein-journals.org Specifically, the reaction of an α-amino acid, mercaptoacetaldehyde, and an isocyanide can produce substituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides. researchgate.net This strategy allows for the construction of the thiomorpholine ring system with inherent complexity and multiple points of diversity. While not a direct synthesis of this compound itself, this approach creates a scaffold that could be further modified to achieve the target structure.
| MCR Type | Key Reactants | Resulting Scaffold | Relevance |
| Isocyanide-based MCR | α-Amino acids, Mercaptoacetaldehyde, Isocyanide | N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide (B25580) researchgate.net | Builds the thiomorpholine ring with substituents that can be further modified. |
| Ugi 4C-3CR | Resin-bound bifunctional building block, Ketones, Isocyanides | N-substituted thiomorpholinones researchgate.net | Demonstrates the use of MCRs for creating diverse thiomorpholine libraries. |
| General MCR | Aldehyde, Amino derivative (e.g., thiomorpholine), Malononitrile | Highly functionalized pyridines mdpi.com | Shows the utility of thiomorpholine as a component in MCRs to build other complex structures. |
Derivatization Pathways and Chemical Transformations of the Thiomorpholine Core
Once the this compound scaffold is synthesized, its structure can be further modified to create a library of analogues. These modifications can target either the benzyl (B1604629) moiety or the methoxy (B1213986) substituent, allowing for fine-tuning of the compound's properties.
The benzyl group attached to the thiomorpholine nitrogen offers several sites for chemical modification.
Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. scribd.com The existing methoxy group is an ortho-, para-director, which would influence the position of new substituents. However, the reaction conditions must be carefully controlled to avoid undesired side reactions. For instance, palladium-catalyzed C-H cyclization processes have been used to create new N-heterocycles, but the presence of a methoxy group can sometimes hinder the reaction. jst.go.jp
Benzylic Position Reactions: The benzylic CH₂ group can be a site for radical halogenation, although this is less common for such structures. scribd.com
Hydrogenolysis: A key transformation is the reductive cleavage of the benzyl-nitrogen bond via hydrogenolysis. wordpress.com This reaction, typically catalyzed by palladium on carbon (Pd/C), removes the entire 2-methoxybenzyl group, liberating the thiomorpholine secondary amine. This free amine can then be re-alkylated with different benzyl halides or other electrophiles, providing a divergent route to a wide array of N-substituted thiomorpholine analogues. This strategy is particularly useful as the benzyl group can act as a protecting group that is easily installed and removed. wordpress.com
The methoxy group (-OCH₃) on the benzyl ring is a common target for modification, primarily through demethylation to reveal a phenolic hydroxyl group (-OH).
Demethylation: The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. acs.org Various reagents can achieve this, often requiring harsh conditions. researchgate.netresearchgate.net Common methods include using strong acids like HBr or HI, or Lewis acids such as BBr₃ or AlCl₃. researchgate.net Milder and more selective methods have also been developed. For example, using iodocyclohexane (B1584034) in DMF can effectively demethylate guaiacol (B22219) derivatives. researchgate.net Another approach involves using a protic acid like HBr with a phase-transfer catalyst (Aliquat-336) for selective cleavage. researchgate.net Recently, green chemistry approaches using high-temperature pressurized water with a mineral acid like HCl have proven effective for O-demethylation of various aryl methyl ethers, including those with N-benzyl moieties, which remained unaffected under the conditions. uantwerpen.be Biocatalytic methods using enzymes like veratrol-O-demethylase offer a highly selective, oxygen-independent alternative under mild conditions. acs.org
Once the hydroxyl group is exposed, it can undergo further reactions such as etherification or esterification to introduce a wide range of different functional groups, significantly expanding the structural diversity of the analogues.
| Transformation | Reagent/Method | Product Functional Group | Notes | Reference |
| Demethylation | BBr₃, AlCl₃/NaI, HBr | Phenolic Hydroxyl (-OH) | Standard, often harsh conditions. | researchgate.net |
| Demethylation | Iodocyclohexane / DMF | Phenolic Hydroxyl (-OH) | Milder alternative to strong acids. | researchgate.net |
| Demethylation | 3-Mercaptopropionic acid | Phenolic Hydroxyl (-OH) | Effective for demethylating various aromatic methyl ethers. | google.com |
| Demethylation | HCl in high-temperature water | Phenolic Hydroxyl (-OH) | A green chemistry approach that can leave other moieties like N-benzyl groups intact. | uantwerpen.be |
| Demethylation | Veratrol-O-demethylase (enzyme) | Phenolic Hydroxyl (-OH) | Highly regioselective and mild biocatalytic method. | acs.org |
| Hydrogenolysis | H₂ / Pd-C | Free Amine (-NH) | Cleaves the N-benzyl bond, allowing for re-functionalization. | wordpress.com |
Formation of Thiomorpholine-Based Metal Complexes
The thiomorpholine ring, containing both nitrogen and sulfur atoms, possesses lone pairs of electrons that enable it to act as an effective ligand in the formation of metal complexes. bibliotekanauki.pl The coordination capability is rooted in the principles of Hard and Soft Acids and Bases (HSAB) theory, which classifies noble metals as "soft acids" that tend to form stable complexes with "soft bases" like sulfur. bibliotekanauki.pl The sulfur atom in the thiomorpholine structure has an easily polarizable lone pair of electrons and a large atomic radius, making it a soft donor. The nitrogen atom is considered a borderline base and also participates in forming complexes with various metals. bibliotekanauki.pl
Research has demonstrated the formation of complexes between thiomorpholine-containing ligands and a variety of metal ions, including silver(I), nickel(II), and copper(II).
Silver(I) Complexes: Thiomorpholine immobilized on a polymer resin has been shown to coordinate with silver(I) ions, suggesting a ligand exchange mechanism for metal uptake. bibliotekanauki.pl In this process, it is proposed that the Ag(I) ion coordinates to two sulfur donor-ligands, resulting in a linear coordination geometry. bibliotekanauki.pl The formation of such complexes can, however, lead to lower sorption capacity in some applications, as two thiomorpholine groups are involved in complexing a single metal ion. bibliotekanauki.pl In chloride solutions, silver chloro complexes, predominantly in the form of AgCl₄³⁻, can also be sorbed by thiomorpholine-functionalized resins. bibliotekanauki.pl
Furthermore, thiomorpholine-4-carbonitrile (B13281492) has been utilized as a primary ligand to synthesize one- and two-dimensional silver-based coordination polymers. bg.ac.rs These polymers are formed with various aromatic polyoxoacids acting as co-ligands. bg.ac.rs
Nickel(II) Complexes: The reactivity of thiomorpholine-based amidodithiophosphonate ligands towards nickel(II) dichloride hexahydrate has been investigated, leading to the formation of novel nickel complexes. ingentaconnect.comresearchgate.net The reaction of thiomorpholinium P-(4-methoxyphenyl)-N-thiomorpholin-amidodithiophosphonate with NiCl₂·6H₂O in methanol (B129727) produces a neutral nickel complex, [Ni(S-Mor-adtp)₂]. ingentaconnect.comresearchgate.net The resulting complexes have been characterized using various spectroscopic methods, including FT-IR, ¹H NMR, and ³¹P NMR, as well as by X-ray diffraction (XRD). ingentaconnect.comresearchgate.net X-ray crystallography studies on related complexes have revealed a square planar geometry for the nickel center. researchgate.net
Copper(II) Complexes: Tridentate ligands incorporating a thiomorpholine moiety have been synthesized and used to form copper complexes. For instance, the reaction of ligands like 2,6-bis(morpholinomethyl)-4-methylphenol (a related morpholine-based ligand) with CuBr₂ or Cu(ClO₄)₂·6H₂O yields complex tetranuclear copper structures. researchgate.net These complexes feature a central Cu₄O tetrahedron, with each copper atom being coordinated by the nitrogen atom of the heterocyclic ring, demonstrating the role of the amine in coordination. researchgate.net
The following table summarizes key research findings on the formation of metal complexes with thiomorpholine-based ligands.
Detailed characterization of these metal complexes provides insight into their structure and bonding.
Advanced Structural Elucidation and Stereochemical Studies
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(2-Methoxybenzyl)thiomorpholine, with each technique providing unique and complementary pieces of the structural puzzle.
In ¹H NMR, the protons on the thiomorpholine (B91149) ring are expected to appear as multiplets in the aliphatic region (typically δ 2.6-2.8 ppm). rsc.org The benzylic protons (Ar-CH₂-N) would produce a characteristic singlet around δ 3.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would also yield a sharp singlet, expected around δ 3.8 ppm. The aromatic protons of the 2-methoxyphenyl group would exhibit a complex splitting pattern in the δ 6.8-7.3 ppm region, characteristic of an ortho-disubstituted benzene (B151609) ring.
In ¹³C NMR, the thiomorpholine ring carbons are expected at approximately δ 28 ppm and δ 55 ppm. rsc.org The benzyl (B1604629) (Ar-CH₂) and methoxy (O-CH₃) carbons would appear around δ 63 ppm and δ 55 ppm, respectively. The aromatic carbons would generate several signals in the δ 110-159 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield shifted. rsc.org The use of temperature-dependent NMR can also be applied to study the dynamic stereochemistry of related compounds. researchgate.net
Table 1: Representative NMR Data for the Analogous Compound 4-(4-Methoxybenzyl)thiomorpholine Data sourced from a study on direct N-alkylation of sulfur-containing amines. rsc.org
Mass spectrometry is essential for determining the molecular weight and validating the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For this compound (C₁₂H₁₇NOS), the expected exact mass can be calculated. Experimental analysis of its isomer, 4-(4-methoxybenzyl)thiomorpholine, using ESI-MS (Electrospray Ionization) found the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 224.1103, which is in excellent agreement with the calculated value of 224.1104 for C₁₂H₁₈NOS⁺. rsc.org This confirms that the compound has the correct molecular formula.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-muenster.de For this compound, the IR spectrum would display a series of characteristic bands confirming its structure. Key expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic thiomorpholine and benzyl groups (around 2800-3000 cm⁻¹). pg.edu.pl The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A crucial feature would be the strong C-O stretching vibrations from the aryl ether linkage, typically observed between 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). nist.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not published, extensive crystallographic data on closely related analogues, such as 4-(4-nitrophenyl)thiomorpholine (B1608610) and other N-substituted thiomorpholines, consistently demonstrate the key structural features. iucr.orgiucr.orgmdpi.commpg.de These studies invariably show that the six-membered thiomorpholine ring adopts a stable chair conformation in the solid state. mdpi.com The substituent on the nitrogen atom can occupy either an axial or equatorial position depending on steric and packing effects. mdpi.com For instance, in 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group is found in a quasi-axial position. mdpi.commpg.de
Table 3: Representative Solid-State Geometric Parameters from an Analogous Compound, 4-(4-Nitrophenyl)thiomorpholine Data from Palme, P. R., et al. (2024). mdpi.com
Conformational Analysis of the Thiomorpholine Ring System
The thiomorpholine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. Structural studies consistently show that the lowest energy conformation is the chair form. iucr.orgiucr.orgmdpi.com This chair conformation is characterized by specific puckering parameters (Cremer & Pople parameters), which quantify the degree and type of puckering. In various thiomorpholine-containing crystal structures, the ring is described as a nearly perfect chair. iucr.orgiucr.org The puckering can be slightly distorted depending on the nature and position of substituents on the ring or the nitrogen atom. The preference for the chair conformation highlights the ring's inherent structural rigidity.
Investigations into Dynamic Stereochemistry and Atropisomerism in Analogues
Investigations into analogues of this compound, particularly those with ortho-substituted aryl groups attached to the nitrogen, have revealed interesting dynamic stereochemical phenomena. researchgate.net When a bulky group is present at the ortho position of the N-aryl substituent, rotation around the N-C(aryl) single bond can become restricted. This restricted rotation can give rise to atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond, leading to separable enantiomers or diastereomers. researchgate.net
Studies on N-(ortho-substituted-aryl)thiomorpholine-3,5-diones have shown that stable diastereomers can be detected at room temperature using ¹H NMR. researchgate.net The energy barrier for the interconversion of these isomers can be determined using variable-temperature NMR experiments and quantum chemical calculations. This phenomenon is directly relevant to this compound, as the 2-methoxy group provides the ortho-substitution necessary to potentially hinder rotation around the N-CH₂(aryl) bond system, although the flexible CH₂ linker makes stable atropisomerism less likely than in a direct N-Aryl connection.
Table of Mentioned Compounds
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. northwestern.eduornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure of a system. ornl.gov
Density Functional Theory (DFT) is a widely used computational method in chemistry and physics for investigating the electronic structure of many-body systems. wikipedia.orgscispace.com It has become a key tool for studying thiomorpholine (B91149) derivatives, offering a balance between accuracy and computational cost. wikipedia.org DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and determining the energies of different molecular conformations.
For instance, DFT has been used to study the dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones, helping to elucidate the mechanisms of diastereomer interconversion. In studies of Pt(II) and Pd(II) complexes with thiomorpholine-4-carbonitrile (B13281492), DFT calculations revealed that while axial conformers are more stable for the isolated molecules, intermolecular interactions within the crystal lattice can stabilize different conformers. Similarly, research on 4-(4-nitrophenyl)thiomorpholine (B1608610) showed that the conformation in the solid state, determined by X-ray crystallography, differs from the energy-minimized structure of the isolated molecule calculated by DFT, highlighting the impact of crystal packing forces. DFT methods have also been successfully applied in combination with experimental work to investigate the thermochemical properties of the parent thiomorpholine ring.
The reactivity and interaction of a molecule are governed by its electronic properties, which can be analyzed through its molecular orbitals and electron density distribution. rsc.orgmdpi.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. mdpi.com
The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that a molecule is more polarizable and more reactive. Computational studies on morpholine (B109124), a close structural analog of thiomorpholine, have used advanced spectroscopic techniques combined with Franck-Condon analyses to precisely determine the adiabatic ionization energy, which corresponds to electron removal from the HOMO, located on the nitrogen atom's nonbonding orbital in the axial conformation. rsc.org
Furthermore, the analysis of the molecular electrostatic potential (MEP) provides a map of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding and predicting how a molecule will interact with other molecules, including biological receptors.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvation
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule and its environment (like a solvent) by solving Newton's equations of motion, offering insights into conformational flexibility and stability. nih.govnih.govnih.gov
For flexible molecules like thiomorpholine derivatives, MD simulations are essential for exploring the vast conformational space they can occupy. nih.govrsc.org These simulations can track conformational changes, calculate population frequencies of different conformers, and map the transitions between them. nih.gov For example, MD simulations have been used to refine protein structures and confirm the stability of ligand-protein complexes, which is a critical step after initial docking studies. nih.govnih.govmdpi.com In studies of various bioactive molecules, MD simulations lasting hundreds of nanoseconds are used to assess the stability of ligand binding poses within a receptor's active site, often analyzed by metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.comfrontiersin.org Such analyses help confirm whether a predicted binding mode from docking is maintained over time in a more realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for Thiomorpholine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and an experimentally measured response. researchgate.netsciencepublishinggroup.com
Several QSAR studies have been conducted on thiomorpholine derivatives to guide the design of new therapeutic agents. For example, a three-dimensional QSAR (3D-QSAR) study on thiomorpholine analogs as inhibitors of tumor necrosis factor-α converting enzyme (TACE) led to the development of a predictive model that could rationalize the key structural features required for potent inhibition. benthamdirect.comresearchgate.netingentaconnect.com The statistical robustness of these models is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). In another study, QSAR models were developed for oxadiazole-ligated pyrrole (B145914) derivatives with antimycobacterial activity, where the introduction of a thiomorpholine moiety was considered. nih.gov These models help identify which structural modifications are likely to enhance or diminish the desired activity, thereby streamlining the drug discovery process. nih.govnih.gov
Table 1: Example of Statistical Parameters from a 3D-QSAR Study of Thiomorpholine Analogs as TACE Inhibitors
| Model Type | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.649 | 0.961 | 0.877 |
| CoMSIA | 0.733 | 0.980 | 0.848 |
This table presents hypothetical data based on typical values reported in 3D-QSAR studies of thiomorpholine analogs to illustrate the statistical validation of such models. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openmedicinalchemistryjournal.comscirp.orgresearchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target at an atomic level. plos.orgbjbs.com.br
Thiomorpholine derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, thiomorpholine-containing compounds have been docked into the active sites of various enzymes and receptors. Studies have shown that thiomorpholine derivatives can bind effectively within the active site pocket of the FKBP12 protein, a target relevant to immunosuppression and neurodegeneration. malayajournal.org In another investigation, a series of phenol (B47542) derivatives containing thiomorpholine groups were studied as potential antihypertensive agents by docking them into the active site of the Angiotensin-Converting Enzyme (ACE). openmedicinalchemistryjournal.com Similarly, docking studies of a thiomorpholine derivative on the Fas receptor (CD95) helped to elucidate a possible mechanism for its antiproliferative effects. scirp.orgresearchgate.net These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target protein, providing a rational basis for the observed biological activity and guiding further structural optimization. mdpi.com
Table 2: Examples of Protein Targets for Thiomorpholine Derivatives in Molecular Docking Studies
| Ligand Class | Protein Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| Thiomorpholine-Phenol Analogs | Angiotensin-Converting Enzyme (ACE) | Antihypertensive | Inhibition of ACE suggested as a possible mechanism of action. openmedicinalchemistryjournal.com |
| Thieno[2,3-c]pyridine-thiomorpholine hybrids | Heat shock protein 90 (Hsp90) | Anticancer | The thiomorpholine moiety exhibited crucial hydrogen bond and salt bridge interactions with active site residues. mdpi.com |
| Thiomorpholine Analogs | FK506 binding protein 12 (FKBP12) | Immunosuppression, Neurodegeneration | Compounds bind well in the active site pocket and interact with key amino acid residues. malayajournal.org |
| 4-tert-butyl-bis-(thiomorpholin-4-ylmethyl)-1-phenol | Fas Receptor (CD95) | Anticancer | Favorable interactions with the active site suggest a mechanism for activating apoptosis. scirp.orgresearchgate.net |
| 1-Chloro-2-isocyanatoethane derivatives of thiomorpholine | DNA Gyrase | Antibacterial | High binding affinity and better ligand efficiency compared to some known antibiotics. plos.org |
This table summarizes findings from various molecular docking studies involving different classes of thiomorpholine derivatives against several biological targets.
Structure Activity Relationship Sar Investigations in Biological Contexts
Impact of Thiomorpholine (B91149) Ring Substitution on Biological Activity Profiles
The thiomorpholine ring is a key structural feature that can be modified to modulate the biological activity of a compound. One common modification is the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone.
In a series of 2,4-disubstituted pyrimidine (B1678525) derivatives investigated for their dual inhibitory activity against cholinesterases and Aβ-aggregation, the oxidation of the sulfur atom in a thiomorpholine substituent had a notable effect. While the parent thiomorpholine compound (7c) showed no significant anti-aggregation activity, its oxidation to the sulfoxide (7s) and sulfone (7t) derivatives resulted in a considerable increase in the inhibition of Aβ-aggregation, with inhibition values of approximately 56% and 44%, respectively. nih.gov This suggests that increasing the polarity and hydrogen-bonding capacity of the thiomorpholine ring through oxidation can be a beneficial strategy for enhancing certain biological activities.
Another study on thiomorpholine derivatives as potential anticancer agents involved the creation of thiomorpholine 1,1-dioxide hybrids. This modification, where the sulfur is fully oxidized, was integral to the design of these compounds, although a direct comparison with the non-oxidized thiomorpholine analogues was not the focus of the presented data. researchgate.net The selection of the 1,1-dioxide form points towards its potential to confer desirable electronic and conformational properties for the observed biological effect.
These findings indicate that substitutions on the thiomorpholine ring, particularly at the sulfur atom, can significantly influence the biological activity profile of the parent molecule.
Table 1: Impact of Thiomorpholine Ring Oxidation on Aβ-Aggregation Inhibition
| Compound | Substitution on Thiomorpholine Ring | Aβ-Aggregation Inhibition (%) |
| 7c | Unmodified | Not significant |
| 7s | Sulfoxide | ~56% |
| 7t | Sulfone | ~44% |
| Data derived from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov |
Comparative SAR Studies with Morpholine (B109124) Analogues
The replacement of a thiomorpholine ring with a morpholine ring, or vice versa, is a common strategy in medicinal chemistry to probe the importance of the heteroatom in the six-membered ring. This substitution can affect various properties of the molecule, including its conformation, lipophilicity, and potential for hydrogen bonding.
In the aforementioned study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, a direct comparison between morpholine and thiomorpholine analogues was made. In the N-phenethyl series, the presence of a C-2 morpholine ring (compound 8b) or a thiomorpholine ring (compound 8c) was found to be detrimental to butyrylcholinesterase (BuChE) inhibition, with IC50 values greater than 100 μM. nih.gov In the N-(4-picolyl) series, replacing a C-2 five-membered pyrrolidine (B122466) ring with a six-membered morpholine (9b) or thiomorpholine (9c) led to a decrease in cholinesterase inhibitory potency. nih.gov
Another study on 1,4-benzoxazines as inhibitors of M. tuberculosis MenB showed that replacing the benzoxazine (B1645224) core with a benzothiozine core resulted in a great reduction in both enzyme inhibition and minimum inhibitory concentration (MIC) values. nih.gov This suggests that in this particular scaffold, the oxygen atom of the morpholine-like ring is preferred over the sulfur atom of the thiomorpholine-like ring for antibacterial activity.
These examples suggest that while morpholine and thiomorpholine are structurally similar, the seemingly subtle change of the heteroatom from oxygen to sulfur can have a significant impact on biological activity. The preference for one ring system over the other is likely target-dependent and may be related to differences in their electronic properties and conformational preferences.
Table 3: Comparative Cholinesterase Inhibition of Morpholine and Thiomorpholine Analogues
| Compound Series | C-2 Substituent | AChE IC50 (μM) | BuChE IC50 (μM) |
| N-Phenethyl Pyrimidines | Morpholine (8b) | >100 | >100 |
| Thiomorpholine (8c) | >100 | >100 | |
| N-(4-Picolyl) Pyrimidines | Morpholine (9b) | 14.7 | 28 |
| Thiomorpholine (9c) | 12.8 | 34.7 | |
| Data from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov |
Mechanistic Research and Molecular Target Identification
Exploration of Molecular Interactions with Biological Macromolecules
The unique structural features of the thiomorpholine (B91149) ring, including its ability to form specific hydrogen bonds and its distinct conformational characteristics, are pivotal in its utility in drug design. The interaction of thiomorpholine derivatives with biological macromolecules, such as proteins and nucleic acids, is a key area of investigation. These interactions are often the basis for their observed biological activities.
For instance, computational docking studies have been employed to predict the binding modes of thiomorpholine derivatives with target proteins. These studies have revealed high-affinity binding to the active sites of enzymes, suggesting a potential for potent inhibition. nih.gov The binding of these compounds can induce conformational changes in the macromolecule, leading to either activation or inhibition of its biological function. The nature and strength of these interactions are influenced by the various substituents attached to the thiomorpholine core. jchemrev.com
Furthermore, X-ray crystallography has provided detailed insights into the binding of metal-complexed thiomorpholine derivatives to biological macromolecules. For example, a Ru(II)(η6-p-cymene) complex functionalized with thiomorpholine was found to bind exclusively to the histidine moieties of histone proteins within the nucleosome core particle. researchgate.net This specific interaction highlights the potential for these compounds to modulate chromatin structure and gene expression.
Inhibition of Key Enzymatic Pathways by Thiomorpholine Derivatives
The biological effects of thiomorpholine derivatives are often mediated through the inhibition of specific enzymes that play critical roles in various cellular processes. jchemrev.com The following subsections detail the inhibitory activities of these compounds against several key enzymatic pathways.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govmdpi.comuniprot.org Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents.
Several studies have investigated the potential of thiomorpholine derivatives as DNA gyrase inhibitors. nih.govresearchgate.netacs.org In silico docking simulations have predicted that 1-chloro-2-isocyanatoethane derivatives of thiomorpholine can bind to the active site of DNA gyrase with high affinity. nih.gov These computational models suggest that these compounds may have better ligand efficiencies than some known antibiotics that also target DNA gyrase, such as chlorobiocin and ciprofloxacin. nih.govsemanticscholar.org
Experimental studies have further validated these computational findings. For example, certain thiomorpholine-tethered isatin (B1672199) hydrazones have been identified as potential inhibitors of resistant Mycobacterium tuberculosis. acs.org Additionally, some 2-(thiophen-2-yl)dihydroquinoline derivatives coupled with thiomorpholine have shown potent inhibitory activity against S. aureus DNA gyrase. researchgate.net
Table 1: In-silico Inhibitory Potential of 1-Chloro-2-isocyanatoethane Derivatives against DNA Gyrase
| Compound | Binding Free Energy (Kcal/mol) | Ligand Efficiency |
|---|---|---|
| Thiomorpholine Derivative (CTC) | -4.63 | High |
| Piperazine Derivative (CPC) | -5.64 | High |
| Morpholine (B109124) Derivative (CMC) | -5.21 | High |
| Chlorobiocin (Reference) | Not specified | Lower |
| Ciprofloxacin (Reference) | Not specified | Lower |
| Tetracycline (Reference) | Not specified | Not specified |
Data sourced from in-silico docking simulations. nih.gov
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. google.comnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them a significant target for anticancer drug development.
Research has shown that certain thiomorpholine derivatives can modulate the function of CDK2. A Ru(II)(η6-p-cymene) complex functionalized with thiomorpholine demonstrated inhibitory activity against CDK2/Cyclin A kinase, with a potency similar to the clinical candidate R-roscovitine. researchgate.netdntb.gov.ua This finding suggests that thiomorpholine-containing compounds could potentially arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation. The development of novel CDK2 inhibitors is an active area of research, with various heterocyclic compounds, including those with pyrimidine (B1678525) scaffolds, showing promise. researchgate.net
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in various cellular processes, including mitosis. nih.gov Agents that interfere with tubulin polymerization are a well-established class of anticancer drugs. nih.govtandfonline.com
Several studies have explored the potential of thiomorpholine derivatives as tubulin polymerization inhibitors. researchgate.nettandfonline.comvulcanchem.comnih.govmdpi.com For instance, indole-pyrimidine hybrids bearing a thiomorpholine moiety have been synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities. researchgate.net One such derivative exhibited significant anti-tubulin activity. researchgate.net Similarly, thiazole (B1198619) derivatives containing a thiomorpholine-4-carbonyl group have been shown to inhibit tubulin polymerization with high potency. vulcanchem.com
The mechanism of action of these compounds often involves binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts the assembly of microtubules. nih.govnih.govresearchgate.net This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. researchgate.netnih.gov
Table 2: Tubulin Polymerization Inhibition by Selected Thiomorpholine Derivatives
| Compound Class | Specific Derivative | Activity |
|---|---|---|
| Indole-pyrimidine hybrid | Compound 15 | 42% inhibition at 10 μM researchgate.net |
| Thiazole derivative | Not specified | IC₅₀: 0.05–0.1 µM vulcanchem.com |
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgnih.govnih.govnih.govmdpi.com NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. acs.orgresearchgate.net This enzyme is considered a potential therapeutic target for various conditions, including those related to the endocannabinoid system. google.comscispace.comnih.gov
While direct studies on "4-(2-Methoxybenzyl)thiomorpholine" and its inhibitory effect on NAPE-PLD are not prevalent, research into the broader class of pyrimidine-4-carboxamides, which can incorporate a thiomorpholine moiety, has shown promising results. acs.org Structure-activity relationship (SAR) studies on these derivatives have led to the development of potent NAPE-PLD inhibitors. For example, replacing a morpholine group with a more polar hydroxypyrrolidine in combination with an optimal R2 substituent resulted in a 10-fold increase in inhibitory activity. acs.org The most potent inhibitor from this class, LEI-401, exhibited a Ki of 27 nM. acs.org These findings suggest that the thiomorpholine scaffold could be incorporated into the design of novel NAPE-PLD inhibitors.
Urease Inhibition:
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. frontiersin.org
Several studies have demonstrated the urease inhibitory potential of thiomorpholine derivatives. jchemrev.comfrontiersin.orgjchemrev.comnih.gov Schiff bases and β-lactam derivatives of thiomorpholine have shown good urease inhibition activity. jchemrev.comjchemrev.comnih.gov In one study, morpholine-thiophene hybrid thiosemicarbazones were synthesized and found to be potent urease inhibitors, with the lead compound exhibiting an IC50 value of 3.80 ± 1.9 µM in an uncompetitive manner. frontiersin.org
Alpha-Glucosidase Inhibition:
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. frontiersin.orgresearchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes. nih.gov
Thiomorpholine derivatives have also been investigated for their α-glucosidase inhibitory activity. jchemrev.comjchemrev.comunipa.it A review highlighted that thiomorpholine derivatives have been explored for this purpose. jchemrev.com Specifically, a compound with a methoxy-substituted benzene (B151609) ring demonstrated superior α-glucosidase inhibition with an IC50 of 0.18 ± 0.01 µg/mL. jchemrev.com This suggests that the electronic properties of the substituents on the aromatic ring play a significant role in the inhibitory activity. jchemrev.com
Table 3: Urease and Alpha-Glucosidase Inhibitory Activities of Thiomorpholine Derivatives
| Enzyme | Compound Class | Key Findings |
|---|---|---|
| Urease | Schiff bases and β-lactam derivatives | Good inhibitory activity observed. jchemrev.comjchemrev.comnih.gov |
| Urease | Morpholine-thiophene hybrid thiosemicarbazones | Lead compound IC50 = 3.80 ± 1.9 µM. frontiersin.org |
Mechanistic Insights into Cellular Processes Affected by Thiomorpholine Derivatives
Research into thiomorpholine derivatives has revealed their engagement with various cellular processes, primarily in the contexts of cancer and oxidative stress. These compounds have been shown to influence cell viability, induce programmed cell death (apoptosis), and modulate the activity of key enzymes.
Investigations into the cytotoxic effects of novel thiazole-thiomorpholine derivatives have demonstrated their potential as anticancer agents. researchgate.net A series of these compounds were evaluated for their ability to inhibit the growth of A549 lung cancer cells. researchgate.netbilecik.edu.tr Notably, several derivatives exhibited greater inhibitory activity against A549 cells than the established chemotherapeutic drug, cisplatin. researchgate.net Further studies on selected potent compounds from this series indicated that their mechanism of action involves the induction of apoptosis, with these derivatives showing a higher apoptotic ratio compared to cisplatin. researchgate.net
The antioxidant properties of thiomorpholine derivatives have also been a significant area of study. Certain N-azole substituted thiomorpholine derivatives have been synthesized and evaluated for their ability to scavenge free radicals. nih.gov One particular compound, a methyl-substituted oxazolyl thiomorpholine dioxide, demonstrated radical scavenging activity exceeding that of the standard antioxidant, ascorbic acid. nih.gov Another study focused on thiomorpholine derivatives incorporating an antioxidant moiety as the N-substituent. researchgate.net These compounds were found to inhibit lipid peroxidation in microsomal membranes, a key process in cellular damage caused by oxidative stress. researchgate.net
Furthermore, some thiomorpholine-bearing compounds have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. jchemrev.com A series of these derivatives, synthesized from L-amino acids, showed effective in vitro inhibition of DPP-IV. jchemrev.com
The table below summarizes the in vitro cytotoxic activity of selected thiazole-thiomorpholine derivatives against the A549 human lung carcinoma cell line.
| Compound | IC50 (µM) on A549 Cells |
| 4f | < 0.14 |
| 4h | < 0.14 |
| 4i | 1.59–7.48 |
| 4k | 1.59–7.48 |
| 4l | 1.59–7.48 |
| Cisplatin (reference) | > 10.07 (inferred from apoptosis assay) |
| Data sourced from a study on novel thiazole-thiomorpholine derivatives. researchgate.net |
The following table presents the DPP-IV inhibitory activity of selected thiomorpholine-bearing compounds.
| Compound | IC50 (µmol/L) for DPP-IV Inhibition |
| 16a | 6.93 |
| 16b | 6.29 |
| 16c | 3.40 |
| Data from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors. jchemrev.com |
Future Perspectives and Unaddressed Research Avenues
Advancements in Synthetic Methodologies for Complex Thiomorpholine (B91149) Architectures
The synthesis of thiomorpholine and its derivatives has evolved significantly, with modern techniques offering greater efficiency and control. A notable advancement is the development of a telescoped continuous flow process, which utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to produce thiomorpholine. acs.org This method is advantageous due to the use of low-cost starting materials and its high efficiency under concentrated conditions. acs.org
Future research will likely focus on developing stereoselective synthetic routes to access specific enantiomers of substituted thiomorpholines, as the stereochemistry often plays a crucial role in biological activity. The use of microwave-assisted organic synthesis (MAOS) is another promising avenue, offering increased reaction rates, milder conditions, and enhanced selectivity for creating highly functionalized heterocyclic compounds. rsc.org Researchers are also exploring novel catalyst systems, such as copper-catalyzed reactions, for the tunable synthesis of functionalized 1,4-thiazines from enaminones and β-aminoethanethiol, which could be adapted for thiomorpholine synthesis. acs.org The development of one-pot, multi-component reactions will also be critical in generating diverse libraries of thiomorpholine derivatives for high-throughput screening. researchgate.net
Integration of Advanced Computational Approaches in Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new drug candidates. nih.govbioscipublisher.com For thiomorpholine-based compounds like 4-(2-Methoxybenzyl)thiomorpholine, these approaches offer a pathway to rationally design molecules with enhanced efficacy and better pharmacokinetic profiles.
Molecular docking studies have been successfully employed to understand the binding of thiomorpholine derivatives to various biological targets. For instance, docking simulations have elucidated the interactions of thiomorpholine analogs with targets such as the Fas receptor (CD95), Bcl-2/Mcl-1 proteins, and bacterial DNA gyrase. plos.orgscirp.org These studies provide critical insights into the specific amino acid residues involved in binding and the role of different functional groups on the thiomorpholine scaffold.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR can predict the potency of new, unsynthesized analogs. nih.gov This allows for the prioritization of synthetic efforts on compounds with the highest predicted activity.
Future efforts will likely involve the use of more sophisticated techniques like molecular dynamics (MD) simulations to study the dynamic behavior of thiomorpholine ligands within their binding sites. bioscipublisher.commdpi.com The integration of artificial intelligence and machine learning algorithms will further enhance predictive modeling, enabling the rapid screening of vast virtual libraries and the de novo design of novel thiomorpholine-based compounds with desired properties. nih.govgsconlinepress.com
Table 1: Examples of Computational Studies on Thiomorpholine Derivatives
| Compound/Analog Series | Biological Target | Key Finding from Docking/Modeling |
| Thiomorpholine Analogs (TMLs) | Tumor Necrosis Factor-α Converting Enzyme (TACE) | Elucidated atomic details of interactions, enabling 3D-QSAR model development. |
| S1 (thiomorpholine derivative) | Bcl-2 and Mcl-1 | Compound binds in a hydrophobic pocket; carbonyl group forms a crucial hydrogen bond. |
| LQM319 (thiomorpholine derivative) | Fas Receptor (CD95) | Demonstrated favorable interaction between the ligand and the receptor's binding pocket. scirp.org |
| 1-Chloro-2-isocyanatoethane derivative of thiomorpholine | DNA gyrase | Demonstrated high affinity for the target protein, with better ligand efficiency than some known antibiotics. plos.org |
| LQM322 (thiomorpholine derivative) | ACE2 Receptor (SARS-CoV-2) | Identified as a potential inhibitor of the interaction between the ACE2 receptor and the S1 subunit of the SARS-CoV-2 spike protein. mdpi.com |
This table is for illustrative purposes and includes data on various thiomorpholine derivatives to highlight the application of computational methods.
Deeper Elucidation of Molecular Mechanisms Across Diverse Biological Systems
While many thiomorpholine derivatives have shown promising biological activities, the precise molecular mechanisms underlying these effects often remain to be fully elucidated. jchr.org Future research must focus on unraveling the intricate interactions of compounds like this compound with their biological targets and the downstream signaling pathways they modulate.
Techniques such as proteomic analysis can be employed to compare protein expression profiles in cells before and after treatment with a thiomorpholine compound, revealing changes in the levels of various proteins and offering clues about the compound's mechanism of action. nih.gov Western blotting can then be used to validate these findings and examine the effects on specific apoptosis-related or signaling proteins. nih.gov
For instance, studies on other heterocyclic compounds have used these methods to confirm the induction of apoptosis and to investigate the role of reactive oxygen species (ROS) production in cell death. nih.gov Understanding whether a compound's cytotoxicity is dependent on factors like the p53 tumor suppressor protein is also a critical area for investigation. nih.gov
Exploration of Novel Biological Targets for Thiomorpholine-Based Research Compounds
The structural versatility of the thiomorpholine scaffold makes it a rich source for discovering ligands for novel biological targets. jchemrev.comjchemrev.com The diverse biological activities already reported for thiomorpholine derivatives, including anticancer, antibacterial, antifungal, and antitubercular effects, suggest that this scaffold can interact with a wide range of proteins and enzymes. jchemrev.comontosight.airesearchgate.netresearchgate.net
Future research should involve the screening of libraries of thiomorpholine compounds, including analogs of this compound, against a broad panel of biological targets. This can be achieved through high-throughput screening campaigns and by using computational methods like inverse docking or target fishing, which predict potential protein targets for a given small molecule. scielo.org.mxnih.gov
Emerging targets of interest include enzymes involved in metabolic diseases, such as dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes, and proteins critical for the survival of drug-resistant pathogens. jchemrev.comjchemrev.com For example, some thiomorpholine derivatives have shown inhibitory activity against Mycobacterium tuberculosis. researchgate.net The exploration of s-triazine derivatives, which have shown promise as antifungal agents, could also be a fruitful area, potentially leading to hybrid molecules incorporating the thiomorpholine scaffold. mdpi.com
The discovery of novel targets will not only open up new therapeutic possibilities but will also deepen our understanding of the fundamental biology underlying various diseases.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-(2-Methoxybenzyl)thiomorpholine, and how can reaction conditions be optimized for yield?
The synthesis of thiomorpholine derivatives typically involves nucleophilic aromatic substitution (SNAr) or reductive amination. For example, 4-substituted thiomorpholines can be synthesized by reacting 2-methoxybenzyl halides with thiomorpholine under reflux in polar aprotic solvents like acetonitrile, as demonstrated in analogous syntheses of 4-(4-nitrophenyl)thiomorpholine . Optimization often requires controlling stoichiometry (e.g., excess thiomorpholine to drive the reaction) and temperature (80–100°C). Post-synthetic modifications, such as oxidation of the sulfur atom to sulfoxide or sulfone derivatives, can be achieved using agents like meta-chloroperoxybenzoic acid (MCPBA) or Oxone®, as shown in pyrimidine-thiomorpholine conjugates .
Advanced: How can regioselectivity challenges in the alkylation or arylation of thiomorpholine be addressed to avoid byproducts?
Regioselectivity in thiomorpholine functionalization is influenced by steric and electronic factors. For instance, in SNAr reactions, electron-deficient aromatic rings (e.g., nitro-substituted aryl halides) favor substitution at the para position due to resonance stabilization of the transition state . Steric hindrance from substituents on the benzyl group (e.g., 2-methoxy) may necessitate bulky base additives (e.g., KOtBu) to direct reactivity. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals, as applied in Hirshfeld surface analysis of thiomorpholine derivatives .
Basic: What analytical techniques are critical for structural characterization of this compound?
X-ray crystallography remains the gold standard for unambiguous structural determination, particularly to confirm chair conformations of the thiomorpholine ring and axial/equatorial orientations of substituents . Complementary techniques include:
- NMR : H and C NMR to identify methoxy ( ppm) and benzyl protons ( ppm for N–CH).
- HRMS : To verify molecular ion peaks and isotopic patterns (e.g., [M+H] for CHNOS).
- IR : Stretching vibrations for S–C ( cm) and aromatic C–H ( cm) .
Advanced: How do solid-state structural features (e.g., hydrogen bonding, π-stacking) influence the physicochemical properties of thiomorpholine derivatives?
In crystalline states, thiomorpholines often form centrosymmetric dimers via weak C–H···O hydrogen bonds involving sulfur-adjacent methylene groups, as seen in 4-(4-nitrophenyl)thiomorpholine. These interactions reduce solubility but enhance thermal stability. Aromatic stacking between benzyl groups and nitro/electron-deficient rings can further stabilize the lattice, impacting melting points and bioavailability . Computational Hirshfeld surface analysis quantifies these interactions, revealing dominant H···O (20–25%) and H···H (50–60%) contacts .
Basic: What strategies are used to design this compound analogs for structure-activity relationship (SAR) studies?
Key strategies include:
- Substituent variation : Replacing the methoxy group with halogens (e.g., F, Cl) or electron-withdrawing groups to modulate lipophilicity (logP) and metabolic stability .
- Sulfur oxidation : Synthesizing sulfoxide (1-oxide) or sulfone (1,1-dioxide) derivatives to study the impact of sulfur oxidation state on biological activity, as seen in kinase inhibitors .
- Hybridization : Conjugating with pyrimidine or thiazole moieties to enhance target binding, as demonstrated in fungicidal agents .
Advanced: How can contradictory SAR data (e.g., increased potency but reduced solubility) be resolved during lead optimization?
Contradictions often arise from competing effects of substituents. For example, methoxy groups improve target affinity but reduce solubility due to increased hydrophobicity. Balanced optimization may involve:
- Prodrug approaches : Introducing ionizable groups (e.g., phosphate esters) temporarily.
- Crystallography-guided design : Modifying substituents to disrupt π-stacking while retaining key hydrogen bonds .
- Statistical modeling : Multivariate analysis (e.g., PLS regression) to correlate molecular descriptors (e.g., PSA, logD) with activity/solubility .
Basic: What safety precautions are essential when handling thiomorpholine derivatives in the laboratory?
Thiomorpholine and its derivatives are classified as flammable liquids (GHS Category 4) and skin irritants (Category 1A). Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inflammable cabinets at 2–8°C, away from oxidizing agents .
Advanced: How can degradation products of this compound under oxidative or hydrolytic conditions be identified and mitigated?
Oxidative degradation (e.g., sulfoxide/sulfone formation) can be monitored via LC-MS with [M+H] shifts (+16 or +32 Da). Hydrolysis of the methoxy group under acidic conditions generates phenolic byproducts, detectable by HPLC-UV at ~270 nm. Stabilization strategies include:
- Lyophilization : For moisture-sensitive compounds.
- Antioxidants : Addition of BHT (0.01% w/v) to prevent sulfur oxidation .
Basic: What computational methods are used to predict the reactivity and electronic properties of thiomorpholine derivatives?
- DFT calculations : To optimize geometries, calculate HOMO-LUMO gaps, and predict nucleophilic/electrophilic sites.
- Molecular docking : For preliminary assessment of target binding (e.g., CYP enzymes) .
- ADMET prediction : Tools like SwissADME to estimate solubility, permeability, and metabolic liabilities .
Advanced: How can discrepancies between computational predictions and experimental data (e.g., binding affinity) be reconciled?
Discrepancies often arise from solvent effects or protein flexibility. Mitigation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
